molecular formula C23H20O2 B13793944 1,1'-Methylenebis(4-methoxynaphthalene) CAS No. 2388-43-4

1,1'-Methylenebis(4-methoxynaphthalene)

Cat. No.: B13793944
CAS No.: 2388-43-4
M. Wt: 328.4 g/mol
InChI Key: ROHJMGHDYHGGIN-UHFFFAOYSA-N
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Description

1,1’-Methylenebis(4-methoxynaphthalene) is an organic compound with the molecular formula C23H20O2 It is a derivative of naphthalene, characterized by the presence of methylene and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-Methylenebis(4-methoxynaphthalene) typically involves the reaction of 4-methoxynaphthalene with formaldehyde under acidic conditions. The reaction proceeds through a Friedel-Crafts alkylation mechanism, where the methylene group bridges two 4-methoxynaphthalene units .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as aluminum chloride can enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions

1,1’-Methylenebis(4-methoxynaphthalene) can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,1’-Methylenebis(4-methoxynaphthalene) has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,1’-Methylenebis(4-methoxynaphthalene) involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The pathways involved may include modulation of oxidative stress, inhibition of specific enzymes, or interaction with cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    1,1’-Methylenebis(4-methylphenol): Similar structure but with methyl groups instead of methoxy groups.

    1,1’-Methylenebis(4-isopropylphenol): Contains isopropyl groups instead of methoxy groups.

    1,1’-Methylenebis(4-tert-butylphenol): Features tert-butyl groups in place of methoxy groups.

Uniqueness

1,1’-Methylenebis(4-methoxynaphthalene) is unique due to the presence of methoxy groups, which can significantly influence its chemical reactivity and biological activity. The methoxy groups can enhance solubility in organic solvents and provide sites for further chemical modification, making this compound versatile for various applications .

Properties

CAS No.

2388-43-4

Molecular Formula

C23H20O2

Molecular Weight

328.4 g/mol

IUPAC Name

1-methoxy-4-[(4-methoxynaphthalen-1-yl)methyl]naphthalene

InChI

InChI=1S/C23H20O2/c1-24-22-13-11-16(18-7-3-5-9-20(18)22)15-17-12-14-23(25-2)21-10-6-4-8-19(17)21/h3-14H,15H2,1-2H3

InChI Key

ROHJMGHDYHGGIN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)CC3=CC=C(C4=CC=CC=C34)OC

Origin of Product

United States

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